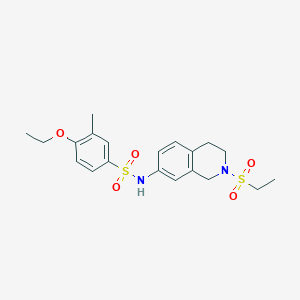
4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C<sub>16</sub>H<sub>21</sub>NO<sub>4</sub>S<sub>2</sub> .
- It belongs to the class of benzenesulfonamides and contains an ethoxy group , an ethylsulfonyl group , and a tetrahydroisoquinoline moiety.
Synthesis Analysis
- The synthesis of this compound involves the reaction of 4-aminobenzene sulfonamide with 2-ethylsulfonyl-1,2,3,4-tetrahydroisoquinoline-7-yl chloride in the presence of triethylamine .
- The resulting product is then treated with ethanol to obtain 4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide.
Molecular Structure Analysis
- The molecular structure consists of a benzene ring with an ethoxy group, an ethylsulfonyl group, and a tetrahydroisoquinoline ring attached.
Chemical Reactions Analysis
- Further research is needed to explore specific chemical reactions involving this compound.
Physical And Chemical Properties Analysis
- Density: 1.3±0.1 g/cm³
- Boiling Point: 415.7±55.0 °C
- Flash Point: 205.2±31.5 °C
- Polar Surface Area: 84 Ų
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- Crystallography and Molecular Interactions : Studies on similar compounds, such as glyliquidone, focus on crystallographic analysis to understand molecular interactions, including hydrogen bonding patterns. These insights are crucial for drug design and material science (Gelbrich, Haddow, & Griesser, 2011).
Antimicrobial Activity
- Development of Antimicrobial Agents : Research on benzenesulfonamide derivatives explores their efficacy as antimicrobial agents. For example, novel compounds have shown significant activity against bacteria and fungi, highlighting the potential for developing new antibiotics or antifungal medications (Vanparia et al., 2010).
Anticancer and Apoptotic Effects
- Cancer Research : Sulfonamide derivatives have been studied for their pro-apoptotic effects on cancer cells. These compounds can activate apoptotic pathways, offering a route to novel cancer therapies (Cumaoğlu et al., 2015).
Enzyme Inhibition and Alzheimer’s Disease
- Neurodegenerative Diseases : Research into sulfonamides derived from 4-methoxyphenethylamine indicates potential therapeutic applications for Alzheimer’s disease by inhibiting acetylcholinesterase, a key enzyme involved in the disease’s progression (Abbasi et al., 2018).
Fluorophore Development
- Fluorescence and Sensing : Studies on the synthesis of sulfonamide derivatives related to Zinquin ester, a specific fluorophore for Zn(II), highlight the role of such compounds in developing fluorescent probes for metal ions, which can be used in biochemical sensing and imaging (Kimber et al., 2003).
Drug Synthesis and Environmental Impact
- Pharmaceutical Manufacturing : Research on SPE-LC-MS/MS methods for detecting low concentrations of pharmaceuticals in industrial waste streams, including various active pharmaceutical ingredients, reflects the environmental impact assessment of drug synthesis processes (Deegan et al., 2011).
Safety And Hazards
- Safety information is not readily available for this specific compound. Further investigation is necessary.
Zukünftige Richtungen
- Research on the pharmacological effects and potential therapeutic applications of this compound, especially related to CB1 receptor activation, could be explored.
Please note that this analysis is based on available information, and further studies are recommended to fully understand the compound’s properties and potential applications.
Eigenschaften
IUPAC Name |
4-ethoxy-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20-9-8-19(12-15(20)3)29(25,26)21-18-7-6-16-10-11-22(14-17(16)13-18)28(23,24)5-2/h6-9,12-13,21H,4-5,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWWMAFDFMHHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

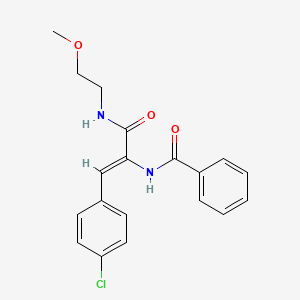
![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)
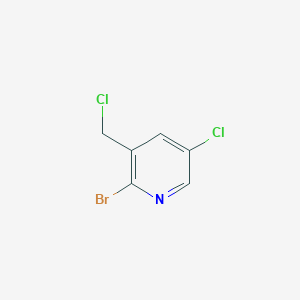
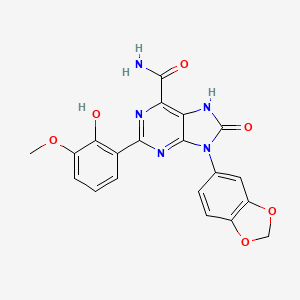
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)
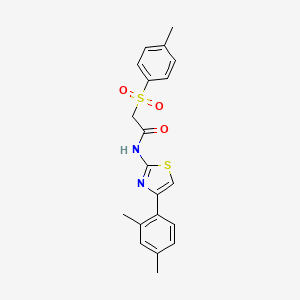
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)
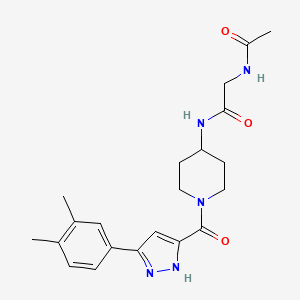
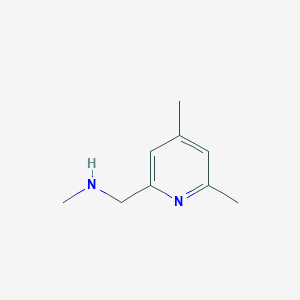
![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)